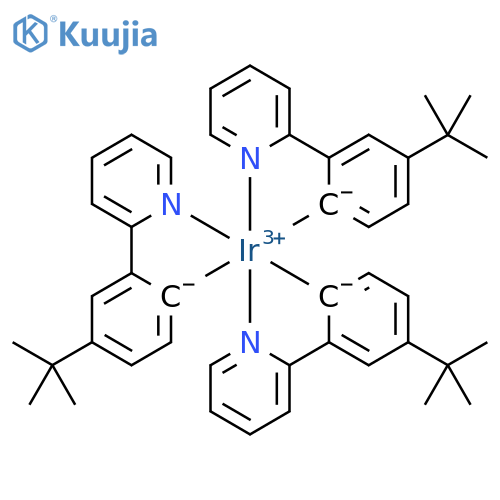Cas no 474948-23-7 (fac-Ir(3-tBu-ppy)3)

fac-Ir(3-tBu-ppy)3 structure
fac-Ir(3-tBu-ppy)3 化学的及び物理的性質
名前と識別子
-
- fac-Ir(3-tBu-ppy)3
- Tris(2-(3-tert-butylphenyl)pyridine)iridium
- Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium
- CS-0110554
- 474948-23-7
-
- インチ: 1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3
- InChIKey: SHKJZNUTHOXNND-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=[C-]2[Ir+3]34(N5=CC=CC=C5C5=CC(C(C)(C)C)=CC=[C-]35)(N3=CC=CC=C3C3=CC(C(C)(C)C)=CC=[C-]43)N3=CC=CC=C3C2=C1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 823.34775g/mol
- どういたいしつりょう: 823.34775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 49
- 回転可能化学結合数: 3
- 複雑さ: 1190
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
fac-Ir(3-tBu-ppy)3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-100mg |
fac-Ir(3-tBu-ppy)3 |
474948-23-7 | >95.00% | 100mg |
¥1040.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-50mg |
fac-Ir(3-tBu-ppy)3 |
474948-23-7 | >95.00% | 50mg |
¥620.0 | 2023-09-19 | |
| 1PlusChem | 1P021SF1-250mg |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 250mg |
$381.00 | 2024-05-01 | |
| 1PlusChem | 1P021SF1-1g |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 1g |
$1295.00 | 2023-12-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-250mg |
Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |
474948-23-7 | 95% | 250mg |
¥2448.0 | 2024-04-19 | |
| Aaron | AR021SND-50mg |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 50mg |
$118.00 | 2023-12-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-1g |
Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |
474948-23-7 | 95% | 1g |
¥8402.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01118050-1g |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 1g |
¥8403.0 | 2024-04-18 | |
| Ambeed | A1149119-1g |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 1g |
$1607.0 | 2025-02-19 | |
| Ambeed | A1149119-250mg |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 250mg |
$567.0 | 2025-02-19 |
fac-Ir(3-tBu-ppy)3 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
474948-23-7 (fac-Ir(3-tBu-ppy)3) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:474948-23-7)fac-Ir(3-tBu-ppy)3

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):198.0/346.0/1189.0